molecular formula C12H21N3O3S B1529247 3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide CAS No. 1492079-74-9

3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide

Cat. No.: B1529247
CAS No.: 1492079-74-9
M. Wt: 287.38 g/mol
InChI Key: XQLWYGHHLAFLFA-UHFFFAOYSA-N
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Description

3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide is a complex organic compound with the molecular formula C12H21N3O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its sulfonamide group, which is a key functional group in many pharmaceuticals and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of DNA and RNA in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide apart is its unique structure, which allows for specific interactions with molecular targets. Its methoxyethyl and methylamino groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

3-amino-N-[2-[2-methoxyethyl(methyl)amino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-15(8-9-18-2)7-6-14-19(16,17)12-5-3-4-11(13)10-12/h3-5,10,14H,6-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLWYGHHLAFLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNS(=O)(=O)C1=CC=CC(=C1)N)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide
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3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide
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